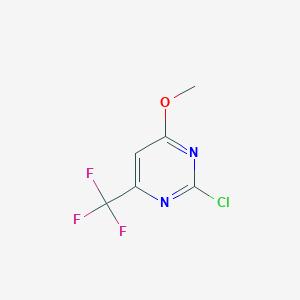

2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJNQGZYEYYRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402551-64-7 | |

| Record name | 2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen Exchange Reactions

The displacement of activated halogens on pre-functionalized pyrimidine cores remains a foundational strategy. For 2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine, this typically involves substituting a leaving group (e.g., bromine or iodine) at position 4 with methoxide.

Example Protocol :

- Starting Material : 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

- Methoxylation : Reaction with sodium methoxide (NaOCH₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.

- Yield : ~68% after silica gel chromatography.

Critical Parameters :

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of methoxide.

- Temperature Control : Excessive heat (>100°C) risks trifluoromethyl group degradation.

Modern Catalytic Coupling Methods

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables regioselective introduction of substituents. Suzuki-Miyaura couplings have been adapted to install trifluoromethyl groups at position 6.

Case Study :

- Substrate : 2-Chloro-4-methoxy-6-bromopyrimidine

- Reagent : Trimethyltrifluoromethylsilane (TMSCF₃)

- Catalyst System : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)

- Conditions : 1,4-Dioxane, 100°C, 24 hours.

- Yield : 73% with >95% regioselectivity.

Mechanistic Insight :

The oxidative addition of Pd⁰ into the C–Br bond precedes transmetallation with TMSCF₃, culminating in reductive elimination to form the C–CF₃ bond.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Moving from batch to flow systems addresses exothermic risks and improves reproducibility.

Optimized Process :

- Reactor Type : Microfluidic tubular reactor

- Residence Time : 15 minutes

- Conditions :

- Temperature: 120°C

- Pressure: 10 bar

- Output : 92% conversion, 85% isolated yield.

Advantages :

- Enhanced heat dissipation mitigates decomposition of thermally sensitive intermediates.

- Scalability to multi-kilogram batches without yield erosion.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Cost Index | Scalability |

|---|---|---|---|---|

| Classical Substitution | 68 | 12 h | Low | Moderate |

| Suzuki Coupling | 73 | 24 h | High | Limited |

| Flow Chemistry | 85 | 0.25 h | Medium | High |

Key Observations :

- Flow chemistry surpasses batch methods in throughput and safety but requires higher capital investment.

- Classical routes remain cost-effective for small-scale syntheses despite longer durations.

Chemical Reactions Analysis

Nucleophilic Substitution at C2 Position

The chlorine atom at position 2 is highly reactive toward nucleophiles, enabling the synthesis of derivatives for agrochemical and pharmaceutical applications.

Key Findings :

-

The reaction with ammonia in acetonitrile yields 2-amino derivatives in >85% efficiency .

-

Steric hindrance from the trifluoromethyl group at C6 slows substitution kinetics compared to non-fluorinated analogs .

Oxidation Reactions

The pyrimidine ring undergoes selective oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product Formed | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acetic acid, 70°C | Pyrimidine N-oxide | |

| Meta-chloroperbenzoic acid (mCPBA) | Dichloromethane, 0°C → RT | 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine N-oxide |

Mechanistic Insight :

-

Oxidation occurs preferentially at the nitrogen adjacent to the trifluoromethyl group due to electron-withdrawing effects.

Reduction Reactions

Catalytic hydrogenation selectively reduces the pyrimidine ring.

| Reducing Agent | Conditions | Product Formed | Reference |

|---|---|---|---|

| H₂/Pd-C (10% w/w) | Ethanol, 40 psi, 50°C | Partially saturated pyrimidine derivatives | |

| LiAlH₄ | Anhydrous ether, 0°C → RT | Not applicable (no reduction observed) |

Limitations :

-

The trifluoromethyl group remains intact under standard reduction conditions, but ring saturation is partial.

Stability and Environmental Impact

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine. Research indicates that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potential for development as therapeutic agents .

Fluorinated Drug Development

The incorporation of fluorine atoms in drug design has been shown to enhance metabolic stability and bioactivity. Approximately 25% of small-molecule drugs currently in clinical use contain fluorinated compounds. The trifluoromethyl group in this compound contributes to its efficacy by improving lipophilicity and solubility, making it a valuable candidate in pharmaceutical formulations .

Agricultural Applications

Fluorinated pyrimidines are also explored for their potential as agrochemicals. The introduction of trifluoromethyl groups can improve the efficacy of herbicides and pesticides by altering their physicochemical properties. This modification can lead to enhanced selectivity and reduced environmental impact .

Case Studies

-

Anti-inflammatory Screening

A study conducted on various substituted pyrimidines, including this compound, demonstrated significant inhibition of COX-2 activity in vitro. The structure-activity relationship analysis revealed that electron-donating groups at specific positions on the pyrimidine ring enhanced anti-inflammatory effects . -

Synthesis Optimization

Another research effort focused on optimizing the synthesis conditions for fluorinated pyrimidines. By adjusting reaction parameters such as temperature and solvent choice, researchers achieved higher yields and purities, facilitating further studies into their biological activities .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The methoxy and chlorine substituents contribute to the compound’s overall reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine and related compounds:

Key Observations:

- Trifluoromethyl Group : The presence of CF₃ at position 6 (target compound) or 2 (analogs) enhances lipophilicity and metabolic stability, critical for bioactivity .

- Methoxy vs.

- Chlorine Position : Chlorine at position 2 (target) vs. position 4 (analogs) influences electronic effects on the pyrimidine ring, impacting interactions with biological targets .

Biological Activity

2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C7H6ClF3N2O. The compound features a pyrimidine ring characterized by two nitrogen atoms and substituents that enhance its biological activity. The synthesis typically involves cyclization reactions, such as the reaction of 2-chloro-4,6-dimethoxypyrimidine with trifluoromethylating agents under basic conditions like potassium tert-butoxide in solvents such as N-methylpyrrolidone.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. The compound's derivatives have shown IC50 values indicating potent inhibition against cyclooxygenases (COX), which play a crucial role in inflammatory processes .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Target Organisms | IC50 (µM) |

|---|---|---|

| This compound | E. coli, S. aureus | Varies by derivative |

| Derivative A | A. flavus | 0.0227 |

| Derivative B | S. aureus | 40.54 |

Anticancer Activity

The anticancer potential of this compound has also been investigated, with several derivatives demonstrating significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 29.77 μg/mL against Caco-2 cells, indicating promising activity compared to standard chemotherapeutic agents .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 | 40.54 |

| Derivative C | HepG2 | <100 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets, potentially acting as an enzyme inhibitor or modulator. This interaction can influence metabolic pathways by binding to proteins or receptors involved in cellular signaling and gene expression .

Case Studies and Research Findings

- Antiviral Activity : Some derivatives have demonstrated antiviral properties, particularly against Zika virus (ZIKV) and dengue virus (DENV). One compound exhibited an EC50 of 1.4 μM against DENV-2, suggesting potential for therapeutic development .

- Anti-inflammatory Effects : Studies indicate that certain derivatives exhibit anti-inflammatory effects comparable to standard medications like indomethacin, showing significant inhibition in paw edema models .

- Neuroprotective Properties : Recent investigations into the neuroprotective effects of pyrimidine derivatives have revealed their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation of precursor pyrimidines. For example, chlorination of 4-methoxy-6-(trifluoromethyl)pyrimidine using POCl₃ or PCl₅ under reflux conditions (60–80°C) is common. Optimization involves:

- Catalysts : Adding catalytic DMAP or pyridine to enhance reactivity .

- Solvent Selection : Using aprotic solvents like THF or DCM to minimize side reactions .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .

Q. How can the structure and purity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., singlet for -OCH₃ at ~3.9 ppm in -NMR) .

- LCMS/HPLC : Verify molecular ion peaks (e.g., m/z 227 [M+H]⁺) and retention times (e.g., 0.95 min under SMD-TFA05 conditions) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å) for unambiguous structural assignment .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl).

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Reactivity : Fukui indices () identify electron-deficient sites (e.g., C-2 and C-4 positions) prone to nucleophilic attack .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energies to predict reaction pathways in polar solvents .

- Transition States : IRC analysis visualizes energy barriers for substitution reactions .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies (e.g., -NMR shifts for CF₃ groups) arise from solvent or concentration effects. To resolve:

- Standardization : Re-run spectra under identical conditions (e.g., DMSO-d₆ at 25°C) .

- Cross-Validation : Compare with high-resolution data (e.g., NIST Chemistry WebBook entries) .

- Crystallographic Validation : Use X-ray data to anchor spectral assignments .

Q. What strategies are effective for synthesizing derivatives (e.g., amino or hydroxy analogs) of this compound?

- Methodological Answer :

- Amination : React with NH₃/MeOH under high pressure (80°C, 12 hrs) to yield 4-amino derivatives .

- Hydrolysis : Treat with NaOH/H₂O (reflux) to replace -Cl with -OH, followed by acid workup .

- Bioactivity Screening : Test derivatives for enzyme inhibition (e.g., kinase assays) or antimicrobial activity .

Q. How can reaction mechanisms involving this compound be probed experimentally?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to determine rate laws .

- Isotopic Labeling : Use -H₂O or -substituted reagents to trace nucleophilic substitution pathways .

- Mass Spectrometry : Identify intermediates via HRMS (e.g., ESI-TOF) to reconstruct mechanistic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.